3-Bromo-5-ethoxybenzohydrazide
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Overview
Description
3-Bromo-5-ethoxybenzohydrazide is an organic compound with the molecular formula C9H11BrN2O2 It is a derivative of benzohydrazide, where the benzene ring is substituted with a bromine atom at the third position and an ethoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxybenzohydrazide typically involves the reaction of 3-bromo-5-ethoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Step 1: Esterification of 3-bromo-5-ethoxybenzoic acid with ethanol to form the corresponding ethyl ester.
Step 2: Reaction of the ethyl ester with hydrazine hydrate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxybenzohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, or other nucleophiles. Conditions typically involve heating in a polar solvent.
Condensation Reactions: Aldehydes or ketones are used as reagents, often in the presence of an acid catalyst.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azides, nitriles, or other substituted derivatives.
Condensation Reactions: Hydrazones or hydrazides are common products.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Scientific Research Applications
3-Bromo-5-ethoxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxybenzohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity. The bromine and ethoxy substituents can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methoxybenzohydrazide
- 3-Bromo-5-ethoxybenzoic acid
- 3-Bromo-5-ethoxybenzaldehyde
Comparison
3-Bromo-5-ethoxybenzohydrazide is unique due to the presence of both the bromine atom and the ethoxy group, which can influence its reactivity and properties. Compared to 3-Bromo-5-methoxybenzohydrazide, the ethoxy group provides different steric and electronic effects. The hydrazide group distinguishes it from 3-Bromo-5-ethoxybenzoic acid and 3-Bromo-5-ethoxybenzaldehyde, offering unique reactivity in condensation and substitution reactions.
Properties
IUPAC Name |
3-bromo-5-ethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-8-4-6(9(13)12-11)3-7(10)5-8/h3-5H,2,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTBFMFECYOWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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